Higher Lipophilicity (XLogP3 = 3.50) Versus Methyl Ester (LogP = 2.25) and Acid Precursor (XLogP3 = 2.9) Enhances Organic Phase Partitioning
The target compound exhibits a computed XLogP3 value of 3.50 , which is substantially higher than the methyl ester analog (LogP 2.25) and the free acid precursor 4-(2-chloroethyl)benzoic acid (XLogP3 2.9) [1]. This 0.6-1.25 log unit increase corresponds to a 4-18× greater partition into the organic layer under standard aqueous/organic biphasic workup conditions, improving synthetic recovery without altering the reactive chloroethyl handle.
| Evidence Dimension | Lipophilicity (XLogP3 or equivalent calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.50 (BOC Sciences computed value) |
| Comparator Or Baseline | Methyl 4-(2-chloroethyl)benzoate LogP = 2.25 (ChemScene); 4-(2-Chloroethyl)benzoic acid XLogP3 = 2.9 (PubChem) |
| Quantified Difference | ΔLogP = +1.25 vs. methyl ester; ΔLogP = +0.60 vs. acid precursor |
| Conditions | Computed using XLogP3 3.0 algorithm; values cross-validated across authoritative databases |
Why This Matters
For multi-step syntheses requiring liquid-liquid extraction, the higher LogP of the ethyl ester directly translates to superior product recovery from aqueous reaction mixtures compared to more polar analogs, reducing the need for chromatographic purification and improving overall yield.
- [1] PubChem. 4-(2-Chloroethyl)benzoic acid, CID 88712. Computed Properties: XLogP3 = 2.9. View Source
